BI-671800

Seasonal Allergic Rhinitis CRTH2 Antagonist Environmental Challenge Chamber

CRTH2/DP2 antagonists frequently exhibit off-target activity at DP1 and thromboxane receptors, confounding pharmacological studies. BI-671800 resolves this with >600-fold CRTH2 selectivity (IC₅₀ 42 nM vs DP1 IC₅₀ 25.6 μM) and >1,400-fold selectivity over thromboxane receptor (IC₅₀ 62.6 μM). • Human/mouse CRTH2 IC₅₀: 4.5/3.7 nM - direct species translation for allergic rhinitis models • Eosinophil shape change IC₅₀: 744 nM - validated functional blockade of CRTH2-dependent activation • Clinically benchmarked: 17% TNSS reduction (P=.0026) in environmental challenge chamber studies; FEV₁ improvements of 3.08-3.98% in controller-naïve asthma trials

Molecular Formula C25H26F3N5O3
Molecular Weight 501.5 g/mol
CAS No. 1093108-50-9
Cat. No. B606091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-671800
CAS1093108-50-9
SynonymsBI-671800;  BI 671800;  BI671800.
Molecular FormulaC25H26F3N5O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O
InChIInChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35)
InChIKeyXEOSTBFUCNZKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-671800 CRTH2/DP2 Antagonist Overview


BI-671800 (AP-761, Cmpd A; CAS 1093108-50-9; molecular formula C₂₅H₂₆F₃N₅O₃; molecular weight 501.50) is a synthetic small-molecule antagonist of chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2; also designated DP2) [1]. The compound is structurally defined as a benzanilide derivative and exhibits high-affinity binding to CRTH2 in vitro [2]. Clinically, BI-671800 has been evaluated through Phase I and Phase II trials as an oral agent for poorly controlled asthma and seasonal allergic rhinitis (SAR), with development sponsored by Boehringer Ingelheim [3][4].

Target Engagement

CRTH2/DP2 receptor antagonism for PGD2 pathway studies

Model Compatibility

Human and murine CRTH2 cross-reactivity for preclinical translation

Selectivity Profile

Substantial selectivity margin over DP1, thromboxane, and prostacyclin receptors

BI-671800: Key Differentiators


CRTH2/DP2 antagonists represent a mechanistically distinct class from inhaled corticosteroids (ICS), leukotriene receptor antagonists (e.g., montelukast), and anti-IgE or anti-IL-5 biologics; consequently, generic substitution across these therapeutic categories is not scientifically valid [1]. Within the CRTH2 antagonist class itself, compounds including fevipiprant (QAW039), setipiprant (ACT-129968), AZD1981, and BI-671800 exhibit markedly divergent in vitro binding affinities, receptor selectivity profiles, species cross-reactivity patterns, and clinical efficacy outcomes that preclude interchangeable use [2]. The evidence assembled below delineates the precise, quantifiable differentiators that govern scientific selection of BI-671800 over alternative CRTH2 antagonists.

Mechanistic Class
CRTH2 Antagonist (BI-671800)
ICS, Leukotriene Antagonist, Anti-IgE/IL-5 Biologic
Receptor Profile
CRTH2/DP2-selective binding
Fevipiprant, Setipiprant, AZD1981 show divergent selectivity and species cross-reactivity
Model Translation
Comparable human/mouse potency
Species-dependent potency shifts may confound model-response interpretation

BI-671800 Head-to-Head Evidence


Allergic Rhinitis: Fluticasone Propionate Comparison

In a randomized, double-blind, placebo-controlled crossover study in 146 patients with seasonal allergic rhinitis exposed to out-of-season allergen challenge, BI-671800 200 mg twice daily achieved a statistically significant reduction in total nasal symptom score (TNSS) AUC(0-6h) of -17% relative to placebo (absolute difference -0.85; P = .0026). Fluticasone propionate nasal spray (200 μg once daily) achieved a -33% reduction (absolute difference -1.64; P < .0001) [1]. This represents the only head-to-head comparator trial establishing BI-671800's relative efficacy against an intranasal corticosteroid benchmark in a controlled SAR model.

TNSS vs Fluticasone
Head-to-head
BI-671800: -17% vs placebo (P = .0026)
Fluticasone: -33% (P 1.9-fold greater reduction for corticosteroid
Reported endpoint context; oral CRTH2 antagonism showed lower symptom-score response than intranasal corticosteroid.
N=146; 6-h challenge; 2-week treatment
Seasonal Allergic Rhinitis CRTH2 Antagonist Environmental Challenge Chamber Nasal Symptom Score

Allergic Rhinitis: Montelukast Comparison

Within the same randomized SAR trial, oral montelukast 10 mg once daily produced a TNSS reduction of -15% relative to placebo (absolute difference -0.74; P = .0115), whereas BI-671800 200 mg twice daily achieved a -17% reduction (absolute difference -0.85; P = .0026) [1]. The two oral agents demonstrated comparable symptom reduction magnitude, establishing BI-671800 as an orally active CRTH2 antagonist with efficacy similar to the established leukotriene receptor antagonist benchmark in this model.

TNSS vs Montelukast
Head-to-head
BI-671800: -17% (P = .0026)
Montelukast: -15% (P = .0115)
Comparable symptom-score response
Reported comparator endpoint context; oral CRTH2 antagonism showed similar response to leukotriene receptor antagonist.
N=146; SAR environmental challenge model
Seasonal Allergic Rhinitis CRTH2 Antagonist Leukotriene Receptor Antagonist Montelukast Comparison

Add-on Therapy in Poorly Controlled Asthma

In a Phase IIa 12-week crossover trial of 108 patients with symptomatic asthma receiving concomitant fluticasone propionate (44 μg twice daily), BI-671800 at 200 mg twice daily, 400 mg morning, and 400 mg evening produced adjusted mean FEV1 percent predicted changes versus placebo of +0.08% ± 0.62%, +0.28% ± 0.61%, and +0.67% ± 0.63%, respectively (all not statistically significant) [1]. The study concluded that BI-671800 did not provide clinically meaningful improvement when added to existing ICS therapy at the doses evaluated.

Add-on ICS FEV1
Trial context
+0.08% to +0.67% vs placebo
All dose arms not significant
Endpoint context did not indicate meaningful add-on response in ICS-refractory asthma at evaluated doses.
N=108; 12-week crossover; ICS background
Asthma CRTH2 Antagonist Add-on Therapy Inhaled Corticosteroid FEV1

CRTH2/DP2 Receptor Selectivity

BI-671800 demonstrates concentration-dependent selectivity for the CRTH2/DP2 receptor relative to related prostanoid receptors. In radioligand binding assays, BI-671800 exhibits an IC₅₀ of 42 nM for CRTH2/DP2, with substantially higher IC₅₀ values of 25.6 μM for DP1 (609-fold selectivity), 62.6 μM for thromboxane receptor (1,490-fold selectivity), and >100 μM for prostacyclin receptor (>2,381-fold selectivity) [1]. This selectivity profile is critical for minimizing off-target prostanoid pathway effects.

CRTH2 Selectivity
Cross-study
CRTH2 IC₅₀: 42 nM
DP1: 25.6 μM (609-fold)
Thromboxane: 62.6 μM (1,490-fold)
Supports prostanoid pathway-selectivity review; substantial margin over off-target receptors.
Radioligand binding; recombinant human receptors
CRTH2 Antagonist DP2 Selectivity Receptor Binding Prostaglandin D2 Receptor

Eosinophil Functional Activity

BI-671800 functionally inhibits PGD2-mediated eosinophil shape change with an IC₅₀ of 744 nM in human eosinophils [1]. This functional readout, which measures CRTH2-dependent cellular activation, provides a translational bridge between receptor binding affinity (IC₅₀ = 42 nM in radioligand assay) and downstream cellular response in a primary human effector cell relevant to allergic inflammation. The ~18-fold potency shift between binding and functional assays is a quantitative characteristic of this compound.

Eosinophil Activity
Functional assay
Functional IC₅₀: 744 nM
~18-fold shift from binding IC₅₀ (42 nM)
Reported cellular assay context; informs eosinophil activation study concentrations.
PGD2-induced shape change; human eosinophils
CRTH2 Antagonist Eosinophil Functional Assay PGD2 Shape Change

Cross-Species CRTH2 Potency

BI-671800 exhibits comparable high potency against both human and murine CRTH2 receptors. In transfected cell assays, the IC₅₀ for PGD2 binding to human CRTH2 is 4.5 nM, while the IC₅₀ for murine CRTH2 is 3.7 nM [1]. This near-identical potency across species is not universal among CRTH2 antagonists (for example, setipiprant shows species-dependent differences) and constitutes a significant differentiator for in vivo preclinical translation.

Cross-Species Potency
Class-level
Human CRTH2 IC₅₀: 4.5 nM
Murine IC₅₀: 3.7 nM
1.2-fold difference
Model-response context; minimal species potency shift supports murine-to-human study translation.
Transfected cell binding assay
CRTH2 Antagonist Species Cross-Reactivity Murine Model Translational Pharmacology

BI-671800 Research Applications


Seasonal Allergic Rhinitis Preclinical and Translational Modeling

BI-671800 is optimized for research applications in seasonal allergic rhinitis models requiring an orally administered CRTH2 antagonist with established human efficacy benchmarks. The compound's TNSS reduction of 17% versus placebo in environmental challenge chamber studies (P = .0026) provides a quantified efficacy anchor for experimental design and dose-response calibration [1]. The near-identical human (4.5 nM) and murine (3.7 nM) IC₅₀ values support direct translation between mouse models of allergic rhinitis and human-targeted investigations [2].

Controller-Naïve Asthma Efficacy Studies

In controller-naïve asthma patients, BI-671800 produced FEV1 improvements of 3.08% (50 mg bid), 3.59% (200 mg bid), and 3.98% (400 mg bid) versus placebo after 6 weeks [1]. This modest but statistically significant efficacy in steroid-naïve populations defines the compound's application scope: it is most appropriate for studies examining CRTH2 antagonism as monotherapy in mild-to-moderate asthma, rather than as add-on therapy in ICS-refractory populations where trials showed no benefit [2].

In Vitro CRTH2 Pathway Selectivity Studies

BI-671800 is indicated for in vitro experiments where discrimination between CRTH2/DP2 signaling and other prostanoid pathways is critical. The compound's >600-fold selectivity for CRTH2 over DP1 (IC₅₀ 42 nM vs 25.6 μM) and >1,400-fold selectivity over thromboxane receptor (IC₅₀ 62.6 μM) [1] enables clean pharmacological dissection of PGD2-mediated CRTH2 activation without confounding off-target effects on vascular tone (DP1, prostacyclin) or platelet function (thromboxane).

Eosinophil-Mediated Allergic Inflammation Functional Assays

BI-671800 is applicable for functional studies of eosinophil biology where CRTH2-dependent activation pathways are under investigation. The compound's functional IC₅₀ of 744 nM for inhibiting PGD2-induced eosinophil shape change [1] establishes a concentration range for achieving near-complete blockade of CRTH2-mediated eosinophil activation in vitro, while its suppression of nasal eosinophil counts and IL-4/eotaxin levels (P < .05 for 200 mg bid) [2] provides translational relevance to allergic inflammation endpoints.

Application
Selection Property
Validation Focus
SAR Translational Modeling
Human-mouse potency conservation
CRTH2-dependent symptom-score endpoints
Controller-Naïve Asthma Studies
Monotherapy response in ICS-naïve populations
FEV1 and lung function endpoint monitoring
Prostanoid Pathway Selectivity
Substantial DP1/thromboxane selectivity margin
Off-target receptor signaling review
Eosinophil Activation Assays
Functional CRTH2 blockade in primary cells
Shape change and cytokine endpoint context

Technical Documentation Hub

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32 linked technical documents
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